

Application Notes and Protocols: Hydroquinine-Catalyzed Asymmetric aza-Henry Reaction

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Compound of Interest

Compound Name: Hydroquinine

Cat. No.: B7765828

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Introduction

The aza-Henry (or nitro-Mannich) reaction is a powerful carbon-carbon bond-forming reaction that provides access to valuable β -nitroamines, which are versatile precursors for the synthesis of vicinal diamines and α -amino acids. The enantioselective variant of this reaction is of great importance in medicinal chemistry and drug development for the creation of chiral molecules. This document provides a detailed protocol for the asymmetric aza-Henry reaction using a chiral thiourea catalyst derived from **hydroquinine**. This catalyst has demonstrated high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1 dr) in the reaction between isatin-derived ketimines and nitroalkanes.^{[1][2][3]}

Reaction Principle

The reaction involves the nucleophilic addition of a nitroalkane to an imine, catalyzed by a bifunctional **hydroquinine**-derived thiourea catalyst. The catalyst activates the nitroalkane through its basic quinuclidine moiety and the imine via hydrogen bonding with the thiourea and hydroxyl groups, leading to a highly organized transition state that controls the stereochemical outcome of the reaction.

Experimental Protocols

Materials and Reagents

- **Hydroquinine**-derived thiourea catalyst
- Isatin-derived ketimine
- Nitroalkane
- Anhydrous solvent (e.g., chloroform, toluene, m-xylene)
- 3 Å molecular sieves (optional, but recommended for optimal results)[[1](#)]
- Deuterated solvent for NMR analysis (e.g., CDCl₃, CD₃OD)
- Reagents for workup and purification (e.g., saturated aqueous NH₄Cl, anhydrous Na₂SO₄, silica gel for chromatography)

General Experimental Procedure for the aza-Henry Reaction

- To a dried reaction vial, add the isatin-derived ketimine (0.1 mmol, 1.0 equiv), the **hydroquinine**-derived thiourea catalyst (0.01 mmol, 10 mol %), and 3 Å molecular sieves (20 mg).
- Add the anhydrous solvent (1.0 mL) and stir the mixture at the specified temperature (e.g., -20 °C).
- Add the nitroalkane (0.5 mmol, 5.0 equiv) to the reaction mixture.
- Stir the reaction mixture at the specified temperature and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired β -nitroamine.

Data Presentation

Optimization of Reaction Conditions

The following table summarizes the optimization of reaction conditions for the aza-Henry reaction between N-Boc-isatin-derived ketimine and nitroethane, using a **hydroquinine**-derived catalyst.

Entry	Catalyst (mol %)	Solvent	Additive	Temp (°C)	Time (h)	Yield (%)	dr	ee (%)
1	10	CHCl ₃	None	-20	48	97	85:15	32
2	10	Toluene	None	-20	48	95	88:12	85
3	10	m-Xylene	None	-20	48	98	90:10	92
4	10	m-Xylene	3 Å MS	-20	48	99	91:9	96
5	10	m-Xylene	4 Å MS	-20	48	98	90:10	95
6	10	m-Xylene	5 Å MS	-20	48	97	90:10	94
7	10	m-Xylene	3 Å MS	0	24	90	85:15	90

Data sourced from a study by Wang et al.[\[1\]](#)

Substrate Scope

The **hydroquinine**-catalyzed aza-Henry reaction is applicable to a range of substituted isatin-derived ketimines and various nitroalkanes.

Table 1: Substrate Scope with Various Ketimines

Entry	R ¹	R ²	Product	Yield (%)	dr	ee (%)
1	H	H	4a	99	91:9	96
2	5-F	H	4b	98	92:8	97
3	5-Cl	H	4c	97	93:7	98
4	5-Br	H	4d	96	94:6	99
5	6-Cl	H	4e	95	90:10	95
6	7-F	H	4f	94	88:12	94
7	H	Me	4g	92	95:5	97

Reaction conditions: Ketimine (0.1 mmol), nitroethane (0.5 mmol), catalyst (10 mol %), 3 Å molecular sieves in m-xylene (1 mL) at -20 °C for 48 h. Data from Wang et al.[\[1\]](#)

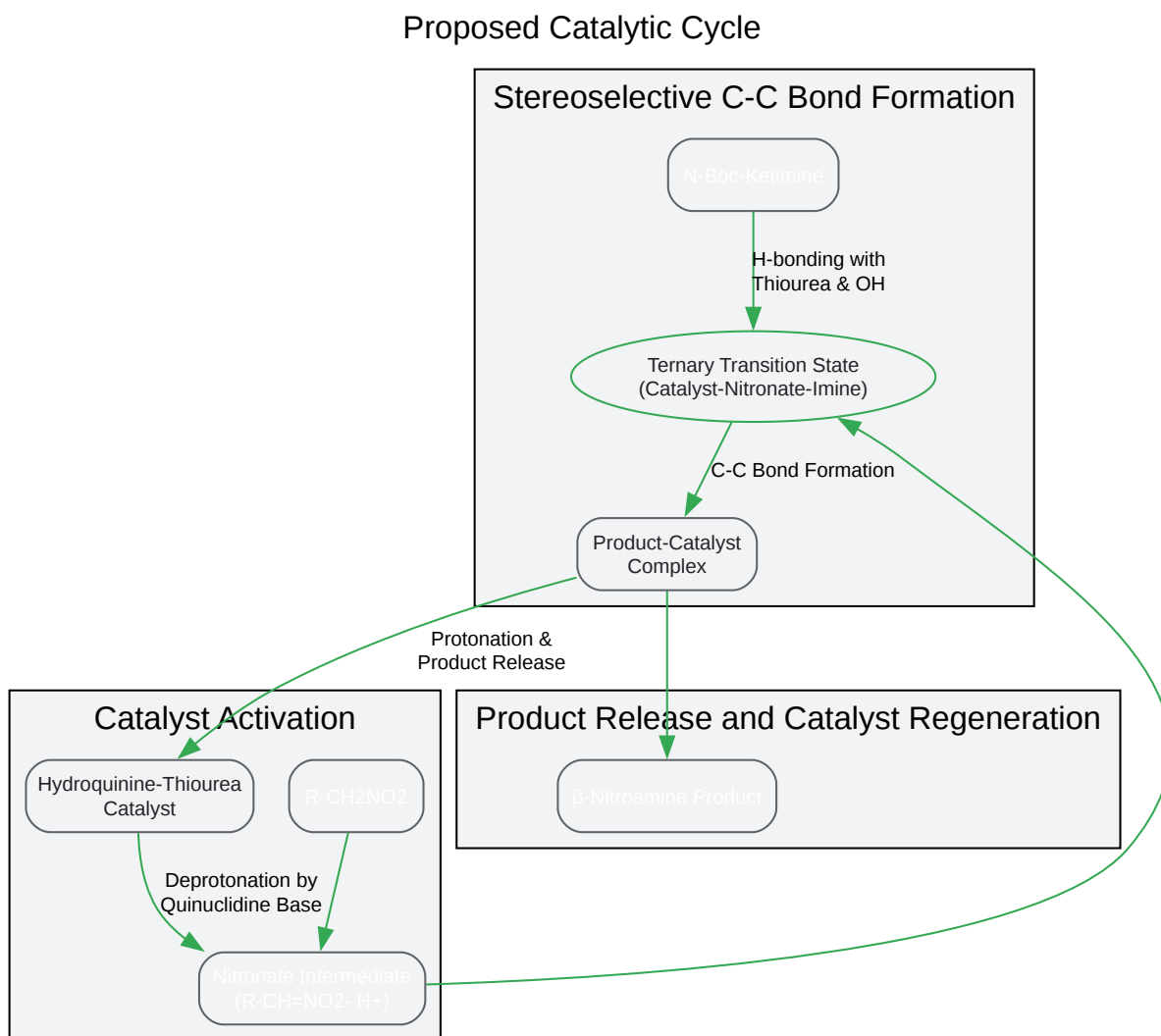
Table 2: Substrate Scope with Various Nitroalkanes

Entry	R ¹	Nitroalkane	Product	Yield (%)	dr	ee (%)
1	H	Nitropropane	4n	97	97:3	96
2	H	Nitropentane	4o	96	97:3	90
3	H	Nitrohexane	4p	95	98:2	88

Reaction conditions: N-Boc-isatin ketimine (0.1 mmol), nitroalkane (0.5 mmol), catalyst (10 mol %), 3 Å molecular sieves in m-xylene (1 mL) at -20 °C for 48 h. Data from Wang et al.[\[1\]](#)

Visualizations

Proposed Catalytic Cycle

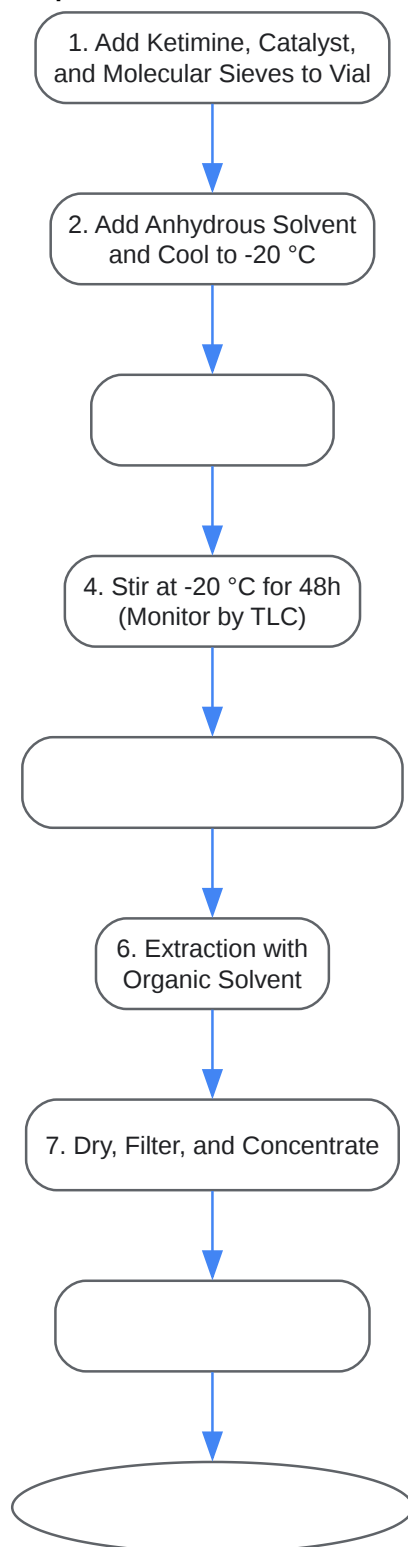


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Caption: Proposed catalytic cycle for the **hydroquinine**-catalyzed aza-Henry reaction.

Experimental Workflow

Experimental Workflow



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Caption: Step-by-step experimental workflow for the aza-Henry reaction.

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References

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